![molecular formula C13H10N4O2 B1628456 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide CAS No. 864685-39-2](/img/structure/B1628456.png)
2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide
説明
2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide is a useful research compound. Its molecular formula is C13H10N4O2 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Applications
Rahmouni et al. (2014) explored the synthesis of new pyrazolopyrimidine derivatives with significant antibacterial activity. The study demonstrates the potential of these compounds, which are structurally related to 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide, in developing antibacterial agents Rahmouni et al., 2014.
Targeting DNA Sequences
Research by Sasaki et al. (2006) and others has demonstrated the ability of pyrrole-imidazole polyamides, which can be structurally related to the query compound, to specifically target double-stranded DNA sequences. These compounds have shown potential as antitumor drugs capable of targeting specific DNA sequences, such as human telomere repeat sequences Sasaki et al., 2006.
作用機序
Target of Action
Similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, have been shown to selectively inhibitCyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
This inhibition can prevent the enzyme from catalyzing the production of pro-inflammatory mediators, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway by inhibiting the COX-2 enzyme . Prostaglandins, produced by the COX enzymes, are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting COX-2, the compound can reduce the production of prostaglandins, thereby alleviating these symptoms .
Pharmacokinetics
The compound’smolecular weight is 254.24 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its potential inhibition of cox-2, it could lead to a reduction in inflammation and pain .
生化学分析
Biochemical Properties
2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s interaction with COX-2 inhibits the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to induce cell cycle arrest at the G2/M phase, which can inhibit cell proliferation . This compound also affects cell signaling pathways, particularly those involved in inflammation and cancer progression . By modulating gene expression and cellular metabolism, this compound can alter the behavior of various cell types, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can interact with DNA, potentially affecting gene expression and leading to changes in cellular function . The inhibition of COX-2 and modulation of gene expression are key aspects of the molecular mechanism of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable, with a predicted melting point of 229.96°C and a boiling point of 537.17°C . Over time, its inhibitory effects on COX-2 and other enzymes remain consistent, although long-term studies are needed to fully understand its degradation and potential long-term impacts on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including liver and kidney damage . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .
特性
IUPAC Name |
2-hydroxy-5-imidazo[1,2-a]pyrimidin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-12(19)9-6-8(2-3-11(9)18)10-7-17-5-1-4-15-13(17)16-10/h1-7,18H,(H2,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCPEIGGOQUNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC(=C(C=C3)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590182 | |
| Record name | 2-Hydroxy-5-(imidazo[1,2-a]pyrimidin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-39-2 | |
| Record name | 2-Hydroxy-5-(imidazo[1,2-a]pyrimidin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1628375.png)

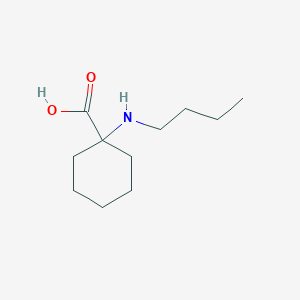
![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)
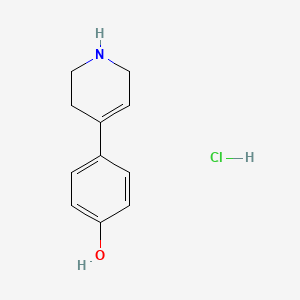
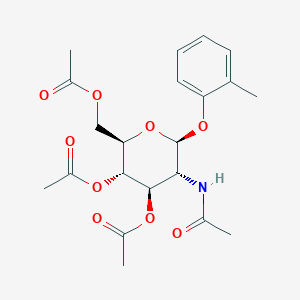
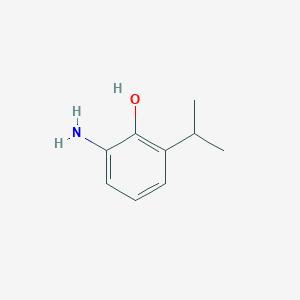
![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)

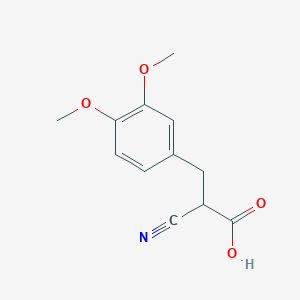
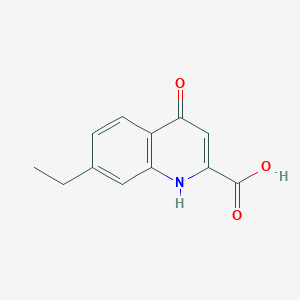


![2-Diazonio-4-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-1-olate](/img/structure/B1628396.png)
